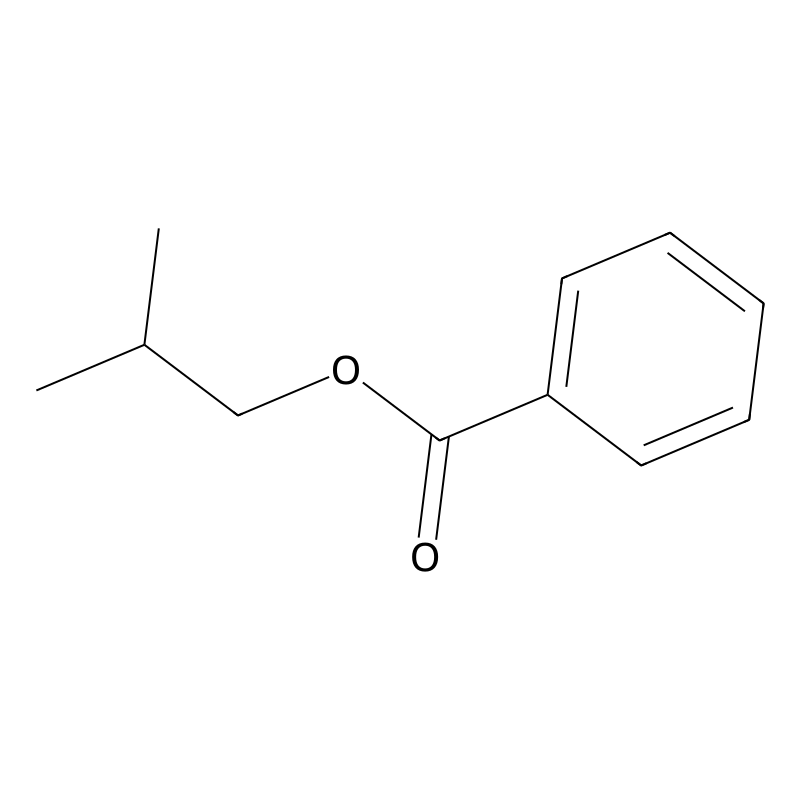Isobutyl benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
miscible at room temperature (in ethanol)
Synonyms
Canonical SMILES
Solvent and Plasticizer:
- Due to its nonpolar nature and good solvency properties, isobutyl benzoate acts as a solvent for various organic materials like oils, fats, and resins [Source: National Center for Biotechnology Information, PubChem ].
- It also functions as a plasticizer, improving the flexibility and elasticity of polymers [Source: Santa Cruz Biotechnology, Isobutyl benzoate ].
Flavoring Agent and Fragrance:
- Isobutyl benzoate contributes to the characteristic flavors and aromas found in various fruits, such as raspberries and grapes [Source: Mohamadi Alasti et al., "Investigating the flavor compounds in the cocoa powder production process," Food Science & Nutrition (2019) ].
- This property makes it a valuable tool in scientific research, particularly in studies related to food science and flavor perception.
Studies on Anti-Aging Properties:
- Emerging research suggests that isobutyl benzoate might possess anti-aging properties for skin cells. This effect is potentially linked to its ability to form ester bonds with fatty acids or other molecules within the skin [Source: Santa Cruz Biotechnology, Isobutyl benzoate ].
- It's important to note that this research is still in its early stages, and further investigation is needed to confirm and understand the potential mechanisms involved.
Other Research Applications:
- Isobutyl benzoate finds use in various other scientific research areas, including:
Isobutyl benzoate is an organic compound classified as a benzoate ester, resulting from the condensation of benzoic acid and isobutanol. Its molecular formula is , and it possesses a molecular weight of approximately 178.23 g/mol. The compound appears as a colorless liquid with a characteristic sweet odor, making it valuable in various applications, particularly in the fragrance and cosmetic industries .
- Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl benzoate can be hydrolyzed to yield benzoic acid and isobutanol.
- Transesterification: It can react with alcohols to form new esters, which is useful in synthetic organic chemistry.
- Reduction: Isobutyl benzoate can be reduced to produce isobutyl alcohol and benzyl alcohol under specific conditions, often using reducing agents like lithium aluminum hydride.
These reactions illustrate its versatility as a chemical intermediate in organic synthesis .
Isobutyl benzoate has been evaluated for its biological safety profile. Studies indicate that it does not exhibit significant genotoxicity or skin sensitization at typical exposure levels. In guinea pig tests, it showed no reactions indicative of sensitization . Additionally, it has been assessed for reproductive toxicity and local respiratory toxicity, with findings suggesting it poses minimal risk under current usage conditions .
The synthesis of isobutyl benzoate typically involves the following methods:
- Direct Esterification: Benzoic acid is reacted with isobutanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. This method allows for high yields of the ester.
- Catalytic Methods: Recent advancements have introduced heterogeneous catalytic processes that facilitate the transformation of starting materials into isobutyl benzoate under milder conditions, enhancing efficiency and selectivity .
Isobutyl benzoate finds numerous applications across various industries:
- Fragrance Industry: Utilized as a fragrance ingredient due to its pleasant aroma.
- Cosmetics: Acts as a solvent and emollient in cosmetic formulations.
- Food Industry: Occasionally used as a flavoring agent.
- Pharmaceuticals: Serves as an excipient in drug formulations.
Its low toxicity profile makes it suitable for use in products that come into contact with skin or are ingested .
Isobutyl benzoate shares structural similarities with several other compounds, including:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl benzoate | Commonly used as a flavoring agent; less viscous. | |
| Methyl benzoate | Exhibits similar fragrance properties; lower boiling point. | |
| Propyl benzoate | Used in cosmetics; slightly higher viscosity than isobutyl benzoate. |
Uniqueness of Isobutyl Benzoate
Isobutyl benzoate stands out due to its unique balance of volatility and stability, making it particularly effective in fragrance applications while maintaining a favorable safety profile compared to its analogs. Its specific ester structure allows for distinctive interactions that enhance scent retention and formulation stability .
Physical Description
XLogP3
Boiling Point
Density
0.994-0.999
UNII
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Preservative; Solvent








